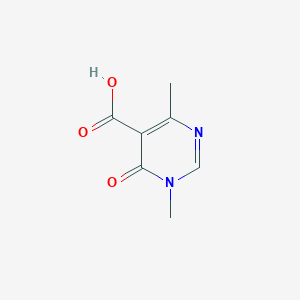

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that has been studied for its potential use in the treatment of hyperuricemia-associated diseases . It is a type of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC), which has been reported to have remarkable activities as xanthine oxidase inhibitors (XOIs) .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds were synthesized by reductive dethionation of the corresponding 2-thiono-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies . The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .Mechanism of Action

Target of Action

The primary target of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

The inhibition of XO affects the purine catabolism pathway, which is responsible for the breakdown of purines to uric acid. By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .

Result of Action

The primary result of the compound’s action is the reduction of uric acid levels in the body. This is beneficial in the treatment of hyperuricemia-associated diseases .

Advantages and Limitations for Lab Experiments

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several advantages in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods. However, this compound has some limitations in lab experiments. It is insoluble in water, which limits its use in aqueous solutions. This compound is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for the study of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. One direction is to further investigate its mechanism of action and its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, future studies could focus on improving the solubility and stability of this compound for use in aqueous solutions.

Synthesis Methods

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be synthesized using different methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The most commonly used method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction produces this compound as the main product.

Scientific Research Applications

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential use in various biological and medicinal applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name |

1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZOEARKGFXQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)

![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)